Succinosuccinic acid

Description

Historical Context of Dicarboxylic Acids in Chemical Synthesis

The study and application of dicarboxylic acids have a long history, dating back to early organic chemistry investigations. Many simple dicarboxylic acids were first isolated from natural sources, leading to their common names. For instance, succinic acid, chemically known as butanedioic acid, was historically obtained from the distillation of amber (from the Latin succinum). wikipedia.orgbritannica.comchemcess.com As a fundamental dicarboxylic acid, succinic acid is a key intermediate in the tricarboxylic acid (TCA) cycle, essential for cellular metabolism. wikipedia.orgchemcess.com

The broader family of dicarboxylic acids has been instrumental in the development of organic synthesis. Their two reactive carboxyl groups allow for a wide range of chemical transformations, including esterification, salt formation, and decarboxylation. Historically, these reactions enabled the synthesis of more complex molecules, including polymers like polyesters and polyamides, which are foundational to materials science. atamankimya.comebsco.comwikipedia.org Early synthetic efforts also explored the condensation reactions of esters, such as the formation of succinylsuccinate esters through the condensation of succinic esters in the presence of sodium, demonstrating an early understanding of how to build more complex structures from simpler dicarboxylic acid derivatives. sciencemadness.org This historical foundation laid the groundwork for the intricate chemical manipulations that characterize contemporary research.

Contemporary Significance in Specialized Chemical Applications

In modern advanced chemical research, succinosuccinic acid, primarily through its ester derivatives like dimethyl succinylsuccinate (CAS 6289-46-9), holds significant value in specialized applications. This compound, also known by synonyms such as DMSS or this compound dimethyl ester, is characterized by its unique cyclic diketone dicarboxylic ester structure.

Key Applications and Research Areas:

Pigment and Dye Synthesis: Dimethyl succinylsuccinate serves as a crucial intermediate in the production of high-performance pigments, notably Pigment Red 122 and Pigment Violet 19. It is also employed as a dye intermediate for the synthesis of DSD acid. chemicalbook.comechemi.comfishersci.filookchem.com

Organic Synthesis Intermediate: The compound's versatile structure, featuring reactive carbonyl and ester groups, makes it a valuable building block in the synthesis of various complex organic molecules. It can react with compounds such as 2,4-diamino-phenol to create intricate chemical structures, including precursors for advanced materials. chemicalbook.comfishersci.filookchem.comcymitquimica.com

Chemical Research: this compound derivatives have been subjects of specific chemical studies. For example, research has explored the geometrical isomers of succinosuccinic esters using nuclear magnetic resonance (NMR) spectroscopy, contributing to a deeper understanding of stereochemistry and reaction mechanisms. acs.org

Polymer Science Precursor (Broader Context): While direct polymerization of this compound itself is not extensively documented in the provided literature, dicarboxylic acids, in general, are vital monomers for producing polyesters and polyamides. britannica.comchemcess.comatamankimya.comebsco.comwikipedia.org The structural features of succinylsuccinate suggest potential for its incorporation into novel polymer architectures or as a cross-linking agent, though this remains an area for further specialized research.

The chemical properties of dimethyl succinylsuccinate, including its solubility and reactivity, underscore its utility in these targeted synthetic applications, positioning it as an important compound in the landscape of fine chemicals and advanced materials development.

Data Tables

Table 1: Key Properties of Dimethyl Succinylsuccinate (CAS 6289-46-9)

| Property | Value | Source |

| Chemical Name | Dimethyl succinylsuccinate | chemicalbook.comcymitquimica.com |

| Synonyms | DMSS, this compound dimethyl ester | chemicalbook.comfishersci.fi |

| CAS Number | 6289-46-9 | chemicalbook.comcymitquimica.com |

| Molecular Formula | C₁₀H₁₂O₆ | chemicalbook.comcymitquimica.com |

| Molecular Weight | 228.2 g/mol | chemicalbook.comechemi.com |

| Appearance | White to light yellow-green crystalline powder | chemicalbook.comechemi.com |

| Melting Point | 153-157 °C | chemicalbook.comfishersci.fi |

| Boiling Point | ~350.5 °C at 760 mmHg | echemi.comlookchem.com |

| Density | ~1.3 g/cm³ | echemi.comlookchem.com |

| Water Solubility | 0.0016 g/L | chemicalbook.comechemi.com |

| LogP (estimated) | -0.4 to 2.49 | chemicalbook.comlookchem.com |

Table 2: Applications of Dimethyl Succinylsuccinate

| Application Area | Specific Use | Source |

| Pigment Industry | Production of Pigment Red 122 and Pigment Violet 19 | chemicalbook.comfishersci.fi |

| Dye Industry | Intermediate for the synthesis of DSD acid | echemi.com |

| Organic Synthesis | Versatile building block; intermediate for complex molecule synthesis (e.g., with diamines) | chemicalbook.comcymitquimica.com |

| Chemical Research | Subject of studies on geometrical isomers (e.g., NMR studies) | acs.org |

List of Compounds Mentioned:

this compound

Dimethyl succinylsuccinate

2,5-dioxo-1,4-cyclohexanedicarboxylic acid

Succinic acid

Butanedioic acid

Amber

Polyesters

Polyamides

Pigment Red 122

Pigment Violet 19

DSD acid

2,4-diamino-phenol

2,5-bis-(3-amino-4-hydroxy-phenylamino)-cyclohexa-1,4-diene-1,4-dicarboxylic acid dimethyl ester

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

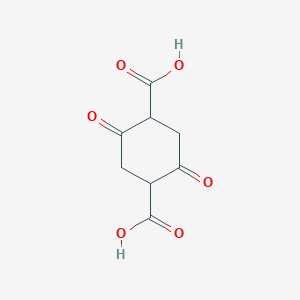

2,5-dioxocyclohexane-1,4-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O6/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h3-4H,1-2H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOCXYMRORNPPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)CC(C1=O)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201267827 | |

| Record name | 2,5-Dioxo-1,4-cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201267827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

490-93-7 | |

| Record name | 2,5-Dioxo-1,4-cyclohexanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=490-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dioxo-1,4-cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201267827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodological Advancements for Succinosuccinic Acid and Its Derivatives

Established Industrial Synthesis Pathways for Related Dicarboxylic Acids

Historically, the industrial synthesis of dicarboxylic acids has often relied on petrochemical feedstocks and established chemical transformations. For instance, succinic acid, a simpler dicarboxylic acid, can be produced via the hydrogenation of maleic anhydride (B1165640), which itself is derived from butane (B89635) or benzene (B151609) oxidation nih.govchemicalbook.com. Other dicarboxylic acids, such as adipic acid, are produced through multi-step processes often involving oxidation of cyclohexane (B81311) or cyclohexanol (B46403) fraunhofer.de. These methods typically involve high temperatures, pressures, and sometimes the use of heavy metal catalysts, which can lead to environmental concerns and costly purification steps nih.govfraunhofer.de. While direct industrial pathways for butane-1,2,3,4-tetracarboxylic acid are not as widely detailed as for shorter-chain dicarboxylic acids, general principles of C-C bond formation and oxidation are applicable.

Modern Catalytic Approaches for Succinosuccinic Acid Production

Recent advancements have focused on developing more efficient and environmentally friendly catalytic methods for synthesizing butane-1,2,3,4-tetracarboxylic acid.

Homogeneous Catalysis in this compound Synthesis

Homogeneous catalysis has been explored for the synthesis of butane-1,2,3,4-tetracarboxylic acid. One notable approach involves the electrohydrodimerization of dialkyl maleates in alkanol to form tetraalkyl butanetetracarboxylates, which are subsequently hydrolyzed to the desired tetracarboxylic acid google.com. This method offers a route to high-purity products suitable for applications like permanent press agents google.com.

Heterogeneous Catalysis in this compound Production

While specific examples of heterogeneous catalysis for butane-1,2,3,4-tetracarboxylic acid are less prominent in the initial search results, general trends in dicarboxylic acid synthesis suggest its potential. For example, heterogeneous catalysts, such as palladium-based systems, are used in the hydrogenation of maleic anhydride to succinic acid chemicalbook.com. Future developments may leverage solid catalysts for coupling reactions or oxidative transformations leading to butane-1,2,3,4-tetracarboxylic acid.

Organocatalytic Transformations and Brønsted Acid Catalysis for this compound Precursors

Organocatalysis and Brønsted acid catalysis play a role in synthesizing precursors or directly forming butane-1,2,3,4-tetracarboxylic acid. A described environmentally friendly synthesis starts from succinic anhydride. A key step involves the ultrasonochemical solid-liquid phase transfer catalysis (US s-l PTC) coupling between bromosuccinic anhydride and a carbanion generated from succinic anhydride using a mixture of calcium carbonate and calcium oxide in the presence of Cetrimide mdpi.orgresearchgate.net. This reaction yields butane-1,2,3,4-tetracarboxylic acid bis-anhydride, which can then be further processed.

Derivatization Techniques for this compound Functionalization

The multiple carboxylic acid groups in butane-1,2,3,4-tetracarboxylic acid allow for various derivatization reactions, enhancing its utility and modifying its properties.

Esterification Reactions of this compound

Esterification is a common derivatization technique for polycarboxylic acids like butane-1,2,3,4-tetracarboxylic acid. The tetraalkyl esters, such as tetraalkyl butanetetracarboxylates, can be prepared via electrohydrodimerization of dialkyl maleates google.com. These esters can then be hydrolyzed to yield the free tetracarboxylic acid google.com. For example, the hydrolysis of tetramethyl 1,2,3,4-butanetetracarboxylate using phosphoric acid or benzenesulfonic acid as a catalyst in water at 100°C has been reported to achieve high conversion rates google.com.

Another related compound, dimethyl succinylsuccinate (also known as dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate or dimethyl succinosuccinate), is a diester derivative cymitquimica.comfishersci.ca. Its synthesis can involve the condensation of dialkyl succinates, such as dimethyl succinate (B1194679), in the presence of sodium alcoholates googleapis.com. This compound serves as a building block for further chemical transformations, for instance, in the synthesis of quinacridone (B94251) derivatives google.com.

Table 1: Synthesis Methods for Butane-1,2,3,4-tetracarboxylic Acid and Related Esters

| Method | Key Reactants | Catalyst/Conditions | Product | References |

| Electrohydrodimerization and Hydrolysis | Dialkyl maleates | Electrolysis in alkanol, followed by hydrolysis (e.g., with phosphoric acid or benzenesulfonic acid at 100°C) | Tetraalkyl butanetetracarboxylates, then Butane-1,2,3,4-tetracarboxylic acid | google.comgoogle.com |

| Ultrasonochemical Solid-Liquid Phase Transfer Catalysis (US s-l PTC) Coupling | Succinic anhydride, Bromosuccinic anhydride | Equimolar mixture of CaCO₃–CaO, Cetrimide, 30-40°C | Butane-1,2,3,4-tetracarboxylic acid bis-anhydride | mdpi.orgresearchgate.net |

| Condensation of Dialkyl Succinates | Dialkyl succinates (e.g., Dimethyl succinate), Sodium alcoholates | Organic solvents, temperatures between 100-160°C (preferably 120-140°C) | Dialkyl succinylsuccinate (e.g., Dimethyl succinylsuccinate) | googleapis.com |

| Oxidative Cleavage of Tetraphthalic Acid/Anhydride | Tetraphthalic acid or anhydride | Ozone-containing gas, molecular oxygen, followed by heating with peroxide (e.g., H₂O₂) at 100°C | Butane-1,2,3,4-tetracarboxylic acid | google.comgoogle.com |

Compound List:

this compound (Butane-1,2,3,4-tetracarboxylic acid)

Succinic anhydride

Bromosuccinic anhydride

Maleic anhydride

Succinic acid

Dialkyl maleates (e.g., Dimethyl maleate)

Tetraalkyl butanetetracarboxylates (e.g., Tetramethyl 1,2,3,4-butanetetracarboxylate)

Dialkyl succinates (e.g., Dimethyl succinate)

Dialkyl succinylsuccinate (e.g., Dimethyl succinylsuccinate)

Aniline

Tetraphthalic acid

Tetraphthalic anhydride

Hydrogen peroxide

Ozone

Phosphoric acid

Benzenesulfonic acid

Calcium carbonate

Calcium oxide

Cetrimide

Sodium alcoholates (e.g., Sodium methylate)

Advanced Derivatization Reagents and Protocols for Analytical Characterization

The precise analytical characterization of compounds such as this compound, which typically possess polar functional groups and exhibit low volatility, often necessitates chemical derivatization. This process transforms the analyte into a more volatile, thermally stable, and readily detectable form, thereby enhancing chromatographic separation and mass spectrometric sensitivity. Advanced derivatization strategies are crucial for achieving high accuracy and low detection limits in complex matrices.

Introduction to Derivatization for this compound Analysis

This compound, as a dicarboxylic acid or a related derivative, presents challenges for direct analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) due to its inherent polarity and low volatility nih.govund.educore.ac.uk. Derivatization addresses these limitations by converting the carboxyl groups into less polar and more volatile functionalities, such as esters or silyl (B83357) ethers. This modification significantly improves the analyte's suitability for GC separation and detection, leading to enhanced analytical performance nih.govthermofisher.com. Similarly, for Liquid Chromatography-Mass Spectrometry (LC-MS/MS), derivatization can be employed to improve ionization efficiency or introduce specific reporter ions for targeted analysis ddtjournal.comcreative-proteomics.com.

Advanced Derivatization Reagents

The selection of an appropriate derivatization reagent is critical for successful analytical characterization. For dicarboxylic acids and their derivatives, including this compound, the most effective reagents are typically silylating agents and esterification agents.

Silylation Reagents: These reagents introduce silyl groups (e.g., trimethylsilyl, TMS) onto the active hydrogen atoms of carboxyl groups, forming volatile TMS esters.

N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA): BSTFA is a potent silylating agent widely recognized for its efficacy in derivatizing dicarboxylic acids for GC-MS analysis nih.govund.edunih.govresearchgate.netresearchgate.neturan.ua. It offers excellent reactivity and is known to produce derivatives with favorable chromatographic properties and low detection limits nih.govresearchgate.net.

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): MSTFA is another commonly used silylating agent that forms volatile derivatives, facilitating GC analysis and offering good sensitivity nih.govthermofisher.com.

Esterification Reagents: Esterification converts the acidic carboxyl groups into ester functionalities.

BF₃/Alcohol Reagents: Boron trifluoride (BF₃) in the presence of an alcohol (e.g., methanol (B129727) or butanol) is a well-established method for esterifying carboxylic acids. This approach is particularly useful for preparing derivatives for GC analysis nih.govnih.govresearchgate.netcolostate.eduohio-state.edu. For instance, derivatization with BF₃/butanol has been successfully applied to succinic acid ohio-state.edu.

Specialized Reagents for LC-MS/MS: For enhanced selectivity and sensitivity in LC-MS/MS, reagents like DAABD-AE have been developed for derivatizing dicarboxylic acids, enabling targeted monitoring through specific product ions ddtjournal.com.

Protocols and Methodological Advancements

Optimized protocols are paramount for maximizing the benefits of derivatization. The choice of reagent, reaction conditions (temperature, time), and subsequent analytical technique significantly influence the analytical outcome.

GC-MS Protocols:

BSTFA-based Silylation: For the analysis of succinic acid and related dicarboxylic acids, optimal derivatization conditions using BSTFA typically involve reacting the sample with BSTFA at approximately 70°C for 3-4 hours, or overnight at 60°C und.eduresearchgate.neturan.ua. This procedure yields TMS derivatives that are highly suitable for GC-MS analysis. Comparative studies have demonstrated that BSTFA-based silylation offers lower detection limits (e.g., ≤ 2 ng m⁻³) and superior reproducibility (RSD% ≤ 10%) for dicarboxylic acids compared to esterification methods nih.govresearchgate.net.

BF₃/Alcohol Esterification: While effective, BF₃/alcohol esterification protocols can be more time-consuming than silylation researchgate.net. The resulting ester derivatives are also amenable to GC-MS analysis.

LC-MS/MS Protocols: While direct analysis of succinic acid is sometimes feasible with LC-MS/MS, derivatization can be employed to enhance sensitivity. For example, DAABD-AE has been utilized for the derivatization of dicarboxylic acids, generating specific product ions that facilitate targeted monitoring via Multiple Reaction Monitoring (MRM) ddtjournal.com.

Research Findings and Comparative Performance

Research comparing different derivatization strategies highlights the advantages of specific reagents and methods. For the analysis of low-molecular-weight dicarboxylic acids, BSTFA-based silylation has been identified as a preferred method due to its ability to achieve lower detection limits and higher precision, particularly in challenging matrices such as atmospheric aerosols nih.govresearchgate.net. The choice between silylation and esterification often depends on the specific analytical requirements, including the nature of the analyte, the sample matrix, and the desired sensitivity and throughput nih.gov.

Chemical Reactivity and Transformation Pathways of Succinosuccinic Acid

Fundamental Reaction Mechanisms of the Dioxocyclohexanedicarboxylic Acid Moiety

Succinosuccinic acid, and its common derivative Dimethyl Succinyl Succinate (B1194679) (DMSS) (CAS 6289-46-9), features a 2,5-dioxo-1,4-cyclohexanedicarboxylic acid structure echemi.comechemi.com. This molecular architecture comprises a six-membered ring containing two ketone (dioxo) groups and two ester (or carboxylic acid, in the parent acid) functionalities.

The reactivity of this moiety stems from these functional groups:

Ketone Groups: The presence of ketone groups makes the molecule susceptible to nucleophilic addition reactions. These groups can react with nucleophiles such as amines, Grignard reagents, or hydride sources. Furthermore, the alpha-hydrogens adjacent to the ketone groups are acidic, allowing for enolization and participation in reactions like aldol (B89426) condensations or alkylations via enolate intermediates. The cyclic diketone structure can also undergo reactions characteristic of 1,4-dicarbonyl compounds.

Ester/Carboxylic Acid Groups: The ester groups (or carboxylic acid groups in the parent acid) can undergo typical ester chemistry. This includes hydrolysis to form the corresponding diacid, transesterification with other alcohols, or reduction to primary alcohols.

One notable reaction pathway involves the condensation of this compound (or its derivatives) with diamines. For instance, succino succinic acid has been reacted with p-phenylenediamine, leading to the formation of polyaniline derivatives, highlighting its utility in constructing nitrogen-containing polymers epo.org.

Role as an Intermediate in Fine Chemical Synthesis

This compound and its derivatives, notably DMSS, are recognized as valuable intermediates in the synthesis of fine chemicals and specialty materials.

Pigment Synthesis: DMSS is a key intermediate in the production of quinacridone (B94251) pigments, such as Pigment Red 122 and Pigment Violet 19 echemi.comechemi.com. These pigments are widely used in inks, coatings, and plastics due to their vibrant colors and excellent durability.

Synthesis of Cyclic Compounds: DMSS serves as a precursor in the synthesis of 1,4-cyclohexanedione (B43130) echemi.comechemi.com, a cyclic diketone with its own set of synthetic applications.

Polymer Synthesis: As mentioned, DMSS is an intermediate for photosensitive polymers echemi.comechemi.com. Additionally, the reaction of this compound with diamines, such as p-phenylenediamine, has been employed in the synthesis of polyaniline derivatives, which are electrically conductive polymers epo.org.

General Fine Chemical Intermediate: The broader category of fine chemicals encompasses high-purity, specialized substances used as building blocks in complex synthesis processes for pharmaceuticals, agrochemicals, and advanced materials curiaglobal.comzenfoldst.comboronmolecular.com. This compound, through its versatile reactivity, fits within this domain as a precursor for various organic molecules.

Table 1: Properties of Dimethyl Succinyl Succinate (DMSS)

| Property | Value | Source |

| CAS Number | 6289-46-9 | echemi.comechemi.com |

| Molecular Formula | C₁₀H₁₂O₆ | echemi.comechemi.com |

| Appearance | Green crystalline powder / White powder | echemi.comechemi.com |

| Water Solubility | 0.0016 g/L | echemi.comechemi.com |

List of Compounds Mentioned:

this compound

Dimethyl Succinyl Succinate (DMSS)

2,5-Dioxo-1,4-cyclohexanedicarboxylic acid

1,4-Cyclohexanedione

Quinacridone pigments (e.g., Pigment Red 122, Pigment Violet 19)

Polyaniline

p-Phenylene diamine

Succinic acid

Sulfosuccinic acid (SSA)

Chitosan

Collagen

Poly(butylene succinate) (PBS)

Poly(ethylene succinate) (PES)

Photosensitive polymers

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Characterization and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a powerful tool for elucidating the detailed structure and stereochemistry of butane-1,2,3,4-tetracarboxylic acid. The chemical shifts and coupling patterns observed in ¹H NMR spectra provide information about the different types of protons and their environments within the molecule, including those on the methylene (B1212753) (-CH₂-) and methine (-CH-) groups. Similarly, ¹³C NMR spectra reveal the distinct carbon environments, confirming the presence of the four carboxylic acid carbons and the aliphatic carbons. NMR is particularly vital for distinguishing between the different stereoisomers (meso and chiral forms) of BTCA, as their unique spatial arrangements lead to distinct NMR spectral features.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the crystalline solid state of butane-1,2,3,4-tetracarboxylic acid.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides the most definitive structural information, yielding atomic coordinates, bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. By analyzing the diffraction pattern from a single crystal, researchers can establish the exact crystalline structure, including the conformation of the molecule and its packing arrangement in the unit cell. Studies on related compounds or derivatives, such as butane-1,2,3,4-tetracarboxylic dianhydride, have been reported, indicating the applicability of single-crystal XRD to BTCA and its derivatives.

Powder X-ray Diffraction Analysis

Powder X-ray Diffraction (PXRD) is used to identify crystalline phases and assess the crystallinity of bulk samples of butane-1,2,3,4-tetracarboxylic acid. The PXRD pattern, consisting of a series of diffraction peaks at specific angles, serves as a fingerprint for a particular crystalline form. This technique is valuable for quality control, phase identification, and studying solid-state transformations of BTCA.

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass Spectrometry (MS) is employed to determine the molecular weight and provide a molecular fingerprint for butane-1,2,3,4-tetracarboxylic acid, aiding in its identification and purity assessment aablocks.comnih.gov. Techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) can generate molecular ions or characteristic fragment ions. Fragmentation patterns, arising from the breaking of chemical bonds within the molecule under ionization, offer crucial structural information. For BTCA, fragmentation may involve the loss of CO₂ molecules from the carboxylic acid groups or cleavage of the carbon backbone, providing insights into its connectivity and functional group arrangement. The molecular ion peak confirms the molecular weight (234.16 g/mol ), while fragment ions help in confirming the presence and arrangement of the four carboxyl groups.

Optical Characterization via UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, typically involving π-electron systems or heteroatoms with lone pairs. For saturated aliphatic tetracarboxylic acids like butane-1,2,3,4-tetracarboxylic acid, which lack extensive conjugated systems, UV-Vis absorption is generally expected to be minimal in the standard UV-Vis range (200-800 nm), primarily showing absorptions related to σ* ← n or σ* ← σ transitions at very low wavelengths. However, UV-Vis can be useful for detecting impurities that possess chromophores or for studying derivatives of BTCA that may have conjugated systems.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For succinosuccinic acid, these calculations would typically be performed using methods like Density Functional Theory (DFT). Such studies would aim to:

Determine the optimized molecular geometry, including bond lengths and angles.

Calculate the distribution of electron density and generate molecular electrostatic potential (MEP) maps to identify electron-rich and electron-poor regions, which are indicative of sites for nucleophilic and electrophilic attack.

Analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for predicting the molecule's reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

Compute thermodynamic properties such as the heat of formation and Gibbs free energy to assess the molecule's stability.

Calculate reactivity descriptors like chemical hardness, softness, and electrophilicity index based on the HOMO and LUMO energies.

Currently, specific values for these quantum chemical parameters for this compound are not available in published research.

Molecular Modeling and Dynamics Simulations for Conformational Studies

The cyclic and substituted nature of this compound allows for various conformations, such as chair and boat forms of the cyclohexane (B81311) ring, as well as different orientations of the ester side chains. Molecular modeling and dynamics simulations are the primary tools for exploring this conformational space.

Conformational Analysis: This would involve systematically exploring the potential energy surface to identify stable low-energy conformers. The relative energies of these conformers determine their population distribution at a given temperature.

Molecular Dynamics (MD) Simulations: MD simulations would model the atomic motions of this compound over time, providing insights into its dynamic behavior in different environments (e.g., in a vacuum or in various solvents). These simulations can reveal the flexibility of the molecule and the timescales of conformational transitions.

Research detailing the specific stable conformers of this compound or its dynamic behavior from MD simulations is not currently available.

Computational Approaches to Reaction Mechanism Elucidation

Computational methods are invaluable for mapping the detailed pathways of chemical reactions. For this compound, this could involve studying its synthesis (e.g., the Dieckmann condensation of diethyl succinate) or its subsequent reactions. Such studies would:

Identify the transition state structures for each step of a proposed reaction mechanism.

Calculate the activation energies (energy barriers) associated with these transition states.

By comparing the energy profiles of different possible pathways, the most likely reaction mechanism can be determined. However, computational studies elucidating specific reaction mechanisms involving this compound as a reactant or product are not found in the reviewed literature.

Cheminformatics and Data Science in this compound Research

Cheminformatics and data science utilize computational tools to analyze large chemical datasets. In the context of this compound, these approaches could be applied to:

Database Integration: Including this compound in large chemical databases with its computed properties (e.g., predicted spectra, physical properties, and reactivity descriptors).

Quantitative Structure-Activity Relationship (QSAR): If a series of this compound derivatives were synthesized and tested for a specific biological activity, QSAR models could be developed. These models create a mathematical relationship between the chemical structure and the observed activity, allowing for the prediction of the activity of new, unsynthesized compounds. wikipedia.org

Virtual Screening: Using the 3D structure of this compound or its derivatives to screen large libraries of molecules for potential binding partners (e.g., protein receptors) through molecular docking simulations.

Specific cheminformatics or QSAR studies focused on this compound are not presently documented in publicly accessible research.

Emerging Research Frontiers and Future Perspectives

Development of Novel Catalytic Systems for Sustainable Production Routes

The synthesis of Dimethyl succinylsuccinate (DMSS) traditionally involves the self-condensation of dimethyl succinate (B1194679) catalyzed by sodium alcoholate in an inert solvent, a process often characterized by extended reaction times and complex purification steps google.compatsnap.com. Current research efforts are directed towards enhancing the efficiency and sustainability of these production routes. One notable advancement involves the use of liquid paraffin (B1166041) as a reaction solvent, where dimethyl succinate reacts with sodium methoxide. This method, followed by acidification, filtration, washing, and drying, has demonstrated an average yield of 85.54% and a purity exceeding 99.5% google.compatsnap.com. This approach effectively mitigates issues such as side reactions and raw material loss that can occur when using excess dimethyl succinate as both reactant and solvent google.compatsnap.com.

While specific details on novel catalytic systems for DMSS production are not extensively covered in the provided search results, the broader chemical industry is increasingly prioritizing bio-based and sustainable production methods. The use of bio-succinic acid, derived from fermentation, as a greener alternative to petrochemical feedstocks is becoming established mdpi.comrsc.orgresearchgate.net. This overarching trend suggests that future research may explore biocatalytic or chemocatalytic pathways that utilize bio-derived precursors for the synthesis of DMSS, aligning with broader sustainability goals.

Innovations in Advanced Materials Science Applications

Dimethyl succinylsuccinate (DMSS) plays a pivotal role as an intermediate in the synthesis of high-performance quinacridone (B94251) pigments, including Pigment Red 122 and Pigment Violet 19 echemi.comalfa-chemical.comguidechem.comhdinresearch.com. These pigments are highly valued for their exceptional color vibrancy, durability, and resistance to heat and light, making them indispensable in applications such as automotive metallic topcoats, premium coatings, inks, plastics, and liquid crystal displays (LCDs) hdinresearch.com. The synthesis of these quinacridone pigments typically involves the reaction of DMSS with various amine derivatives researchgate.net.

Beyond its significant role in pigment manufacturing, DMSS is also finding utility in other advanced materials. It serves as an intermediate in the production of 1,4-cyclohexanedione (B43130) and photosensitive polymers echemi.com. Furthermore, research into Covalent Organic Frameworks (COFs) has explored the condensation of DMSS with amine derivatives to create arylamine-linked COFs. These materials exhibit promise for pseudocapacitive energy storage due to their inherent electroactive diphenylamine (B1679370) moieties researchgate.net. The parent compound, 2,5-Dioxo-1,4-cyclohexanedicarboxylic acid, also possesses structural characteristics that contribute to its potential applications in pharmaceuticals and materials science cymitquimica.com.

Table 1: Key Applications of Dimethyl Succinylsuccinate (DMSS) in Materials Science

| Application Area | Specific Use / Product | Key Properties Enhanced by DMSS | Source(s) |

| Pigments | Quinacridone Pigment Red 122, Pigment Violet 19 | Color vibrancy, durability, lightfastness, weather fastness, heat resistance, stability, high color strength. | echemi.comalfa-chemical.comguidechem.comhdinresearch.com |

| Polymers | Photosensitive polymers | Intermediate for synthesis. | echemi.com |

| Advanced Materials | Arylamine-linked Covalent Organic Frameworks (COFs) | Enables synthesis of materials for pseudocapacitive energy storage; provides electroactive diphenylamine moieties. | researchgate.net |

| Organic Synthesis | Intermediate for 1,4-cyclohexanedione | Versatile building block for introducing dioxo and ester moieties. | echemi.comguidechem.com |

| Pharmaceutical/Agrochem | Intermediate | Versatile building block in organic synthesis for pharmaceuticals and agrochemicals. | chemicalbook.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.